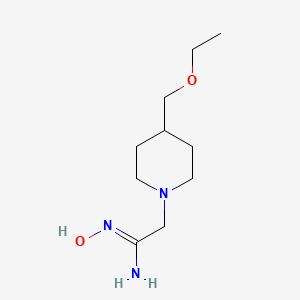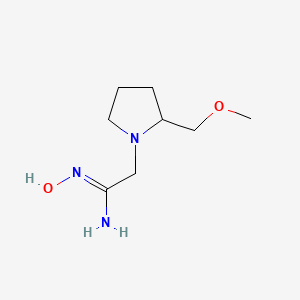
(Z)-N'-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a hydroxyimino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide typically involves the reaction of a pyrrolidine derivative with an appropriate hydroxyimino precursor. One common method involves the use of (Z)-2-(methoxymethyl)pyrrolidine as a starting material, which is then reacted with a hydroxyimino compound under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require the presence of catalysts or reagents like sodium hydride or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions
(Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in areas such as polymer science and nanotechnology.
作用机制
The mechanism of action of (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (Z)-N’-hydroxy-2-(2-(methyl)pyrrolidin-1-yl)acetimidamide
- (Z)-N’-hydroxy-2-(2-(ethoxymethyl)pyrrolidin-1-yl)acetimidamide
- (Z)-N’-hydroxy-2-(2-(propoxymethyl)pyrrolidin-1-yl)acetimidamide
Uniqueness
(Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
属性
分子式 |
C8H17N3O2 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
N'-hydroxy-2-[2-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C8H17N3O2/c1-13-6-7-3-2-4-11(7)5-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
InChI 键 |
KARMGRKAQZPIDP-UHFFFAOYSA-N |
手性 SMILES |
COCC1CCCN1C/C(=N/O)/N |
规范 SMILES |
COCC1CCCN1CC(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


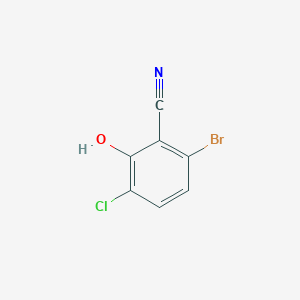
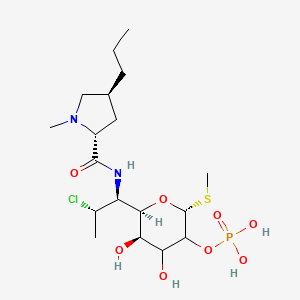
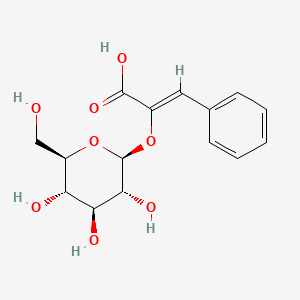

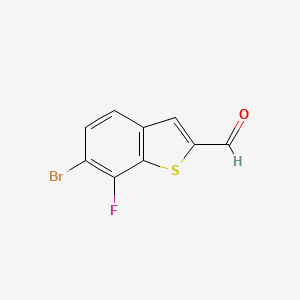
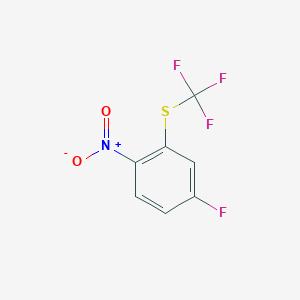
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
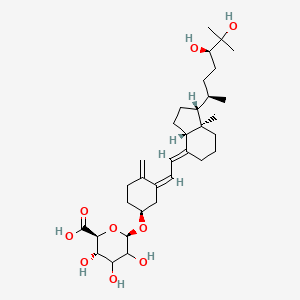
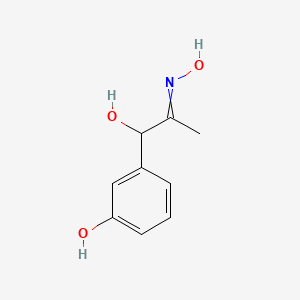
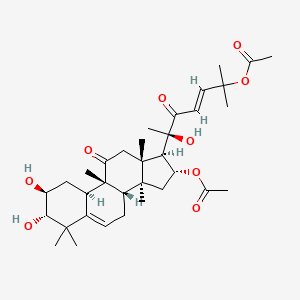
![1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)

